4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one
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Overview
Description
4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxyphenyl groups through electrophilic substitution reactions. The final step often involves methylation under basic conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydroquinolines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The quinoline core provides structural stability and facilitates interactions with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the methoxyphenyl and methyl groups.
3-Methoxy-4-hydroxyacetophenone: Contains similar functional groups but has a different core structure.
Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate: Similar functional groups but different overall structure.
Uniqueness
4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxyphenyl, and methyl groups on the quinoline core makes it a versatile compound with diverse applications.
Properties
CAS No. |
173208-51-0 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C18H17NO3/c1-19-16-6-4-3-5-14(16)17(20)15(18(19)21)11-12-7-9-13(22-2)10-8-12/h3-10,20H,11H2,1-2H3 |
InChI Key |
JVWNNFWSNRDOCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)CC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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